3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione
Description
The exact mass of the compound this compound is 420.17975526 g/mol and the complexity rating of the compound is 639. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
3-butan-2-yl-1-[[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-4-15(3)27-22(28)18-8-6-7-9-19(18)26(23(27)29)14-20-24-21(25-31-20)16-10-12-17(13-11-16)30-5-2/h6-13,15H,4-5,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSXBPEZYKFBNHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-(butan-2-yl)-1-{[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1,2,3,4-tetrahydroquinazoline-2,4-dione is a complex heterocyclic molecule that incorporates both a quinazoline and an oxadiazole moiety. This structure suggests potential for diverse biological activities, particularly in pharmacology and medicinal chemistry.
Antimicrobial Activity
Research indicates that derivatives of oxadiazoles exhibit significant antimicrobial properties. In studies involving various synthesized compounds with oxadiazole structures, it was found that they demonstrated considerable activity against both gram-positive and gram-negative bacteria. For instance, compounds like 3-(1,3,4-oxadiazol-2-yl)-quinazolin-4(3H)-ones showed effective inhibition against Staphylococcus aureus and Escherichia coli .
| Compound Type | Activity Against Gram-positive | Activity Against Gram-negative |
|---|---|---|
| Oxadiazole derivatives | High | Moderate |
| Quinazoline derivatives | Moderate | Low |
Anti-inflammatory Activity
The compound's structural features suggest potential anti-inflammatory properties. Studies on similar oxadiazole-containing compounds have shown effectiveness in reducing inflammation in animal models. For example, the carrageenan-induced rat paw edema test demonstrated significant reduction in swelling when treated with oxadiazole derivatives .
Anticancer Activity
Preliminary investigations into the anticancer potential of related compounds have yielded promising results. The National Cancer Institute's NCI-60 cell line screening showed that certain oxadiazole derivatives exhibited cytotoxic effects against various cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) .
Case Study 1: Antimicrobial Efficacy
In a study published in the Journal of Medicinal Chemistry, a series of 1,3,4-oxadiazole derivatives were synthesized and tested for their antimicrobial efficacy. Among these compounds, one derivative demonstrated an MIC (Minimum Inhibitory Concentration) of 12.5 µg/mL against E. coli, indicating strong antibacterial activity .
Case Study 2: Anti-inflammatory Effects
A recent study assessed the anti-inflammatory effects of various oxadiazole derivatives using the carrageenan-induced paw edema model. The compound exhibited a dose-dependent reduction in edema with a maximum effect observed at a dosage of 50 mg/kg .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
